

# Deubiquitinase-Targeting Chimeras (DUBTACs): A Technical Guide to Targeted Protein Stabilization

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## Compound of Interest

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## Introduction

In the landscape of novel therapeutic modalities, Deubiquitinase-Targeting Chimeras (DUBTACs) have emerged as a powerful strategy for targeted protein stabilization (TPS).[1] While technologies like Proteolysis-Targeting Chimeras (PROTACs) are designed to induce the degradation of disease-causing proteins, DUBTACs offer a complementary approach: rescuing and stabilizing proteins that are aberrantly ubiquitinated and degraded in various disease states.[1][2] This technical guide provides an in-depth overview of the core principles of DUBTAC technology, their mechanism of action, key applications, and the experimental protocols required for their validation.

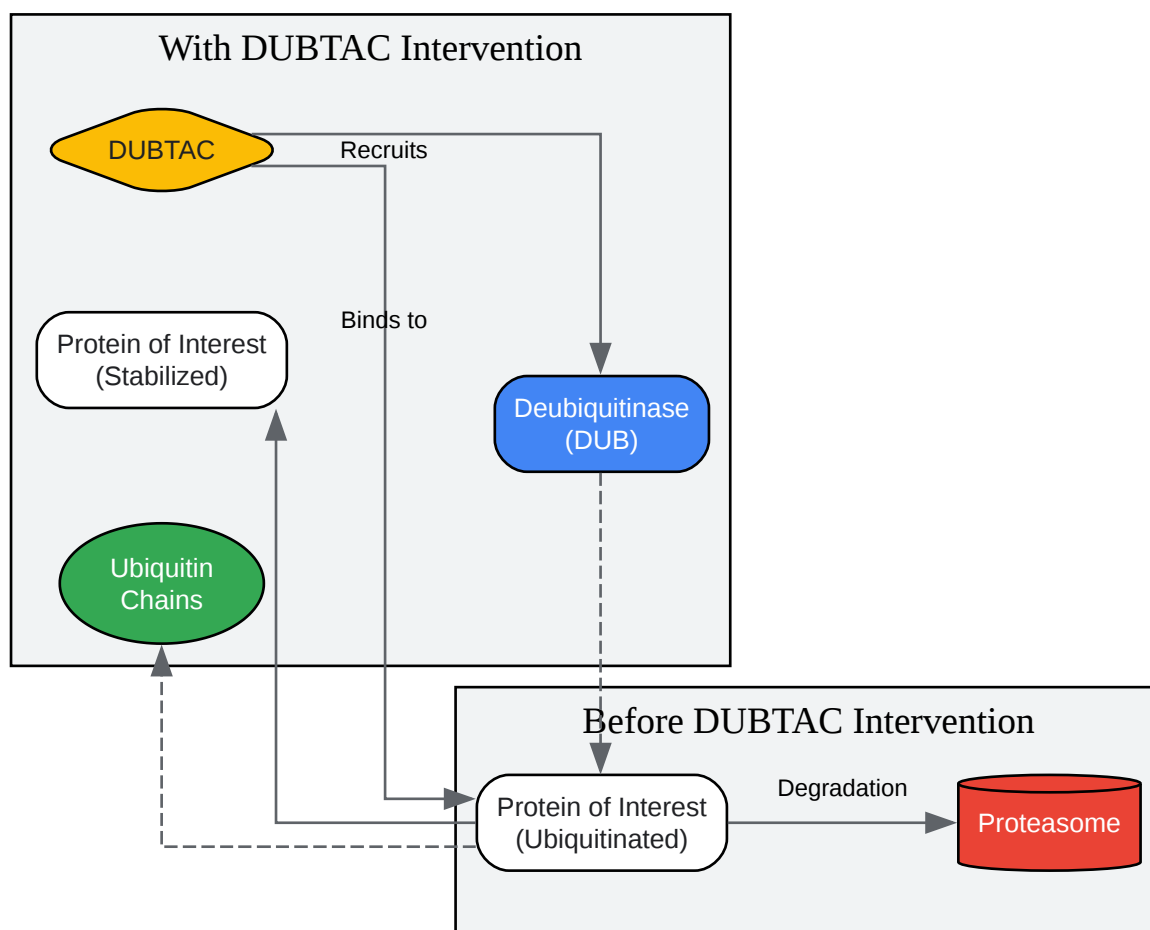
DUBTACs are heterobifunctional molecules, dumbbell-shaped in structure, composed of three key components: a ligand that binds to a specific deubiquitinase (DUB), a ligand that targets a protein of interest (POI), and a chemical linker that connects the two.[3][4] By bringing a DUB into close proximity with a ubiquitinated POI, DUBTACs facilitate the removal of ubiquitin chains, thereby preventing the protein's degradation by the proteasome and restoring its cellular levels and function.[5] This approach holds significant therapeutic promise for a range of diseases, including genetic disorders like cystic fibrosis and various forms of cancer where tumor suppressor proteins are often downregulated.[4]

## Mechanism of Action

The ubiquitin-proteasome system (UPS) is a fundamental cellular process that governs protein homeostasis. The fate of many proteins is determined by their ubiquitination status, a post-translational modification where ubiquitin molecules are attached to the protein, often marking it for degradation. Deubiquitinases (DUBs) are enzymes that counteract this process by removing ubiquitin chains.<sup>[6]</sup>

DUBTAC technology hijacks this natural cellular machinery for therapeutic benefit. The mechanism can be broken down into the following key steps:

- **Ternary Complex Formation:** A DUBTAC molecule simultaneously binds to a DUB enzyme and a specific POI, forming a ternary POI-DUBTAC-DUB complex.<sup>[7][8]</sup>
- **Induced Proximity and Deubiquitination:** This induced proximity positions the DUB's active site to act on the ubiquitin chains attached to the POI. The DUB then cleaves these ubiquitin chains, particularly K48-linked polyubiquitin chains which are the primary signal for proteasomal degradation.<sup>[9]</sup>
- **Protein Stabilization and Functional Rescue:** With the degradation signal removed, the POI is stabilized, leading to an increase in its intracellular concentration and the restoration of its normal biological function.<sup>[1][7]</sup>



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**Diagram 1:** Mechanism of DUBTAC-mediated protein stabilization.

## Key Applications and Quantitative Data

DUBTACs have shown promise in a variety of therapeutic areas. Below are some key examples with available quantitative data.

### Cystic Fibrosis: Stabilization of $\Delta F508$ -CFTR

Cystic fibrosis is often caused by the  $\Delta F508$  mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to its misfolding, ubiquitination, and subsequent degradation.<sup>[10]</sup> DUBTACs have been developed to stabilize this mutant protein.

One notable DUBTAC, NJH-2-057, links a ligand for the DUB OTUB1 (**EN523**) to lumacaftor, a molecule that binds to  $\Delta F508$ -CFTR.<sup>[4][8]</sup> Treatment with NJH-2-057 has been shown to

robustly stabilize  $\Delta F508$ -CFTR protein levels, leading to improved chloride channel conductance in human cystic fibrosis bronchial epithelial cells.[7] An improved OTUB1 ligand, MS5105, was used to generate a CFTR DUBTAC that was approximately 10-fold more effective in stabilizing the  $\Delta F508$ -CFTR mutant protein than the **EN523**-based version.[11][12]

DUBTAC	Target Protein	Recruited DUB	Cell Line	Observed Effect	Reference
NJH-2-057	$\Delta F508$ -CFTR	OTUB1	CFBE41o-	Significant stabilization of $\Delta F508$ -CFTR	[8]
MS6178	$\Delta F508$ -CFTR	OTUB1 (via MS5105)	-	~10-fold more effective stabilization than EN523-based DUBTAC	[11][12]
CDT-79 (MS9279)	$\Delta F508$ -CFTR	USP28	CFBE41o- $\Delta F508$	Stabilization comparable to OTUB1-based DUBTAC NJH-2-057	[13]

## Cancer Therapy: Stabilization of Tumor Suppressors

Many cancers progress by degrading tumor suppressor proteins. DUBTACs can counteract this by stabilizing these crucial proteins.

- **WEE1 Kinase:** The tumor suppressor kinase WEE1 is actively degraded in many cancers.[4] DUBTACs linking the WEE1 inhibitor AZD1775 to an OTUB1 recruiter have demonstrated significant stabilization of WEE1 in hepatoma cells, with levels comparable to those achieved with the proteasome inhibitor bortezomib.[9]

- VHL and KEAP1: The tumor suppressor E3 ligases Von Hippel-Lindau (VHL) and Kelch-like ECH-associated protein 1 (KEAP1) are often downregulated in cancer. VHL-DUBTACs (MS4170 and MS4172) and a KEAP1-DUBTAC (MS2157) have been shown to effectively stabilize these proteins in an OTUB1-dependent manner, leading to the suppression of cancer cell proliferation and an increase in intracellular reactive oxygen species (ROS) for the KEAP1-DUBTAC.[6]
- cGAS and PPAR $\gamma$ : DUBTACs have been developed to stabilize cGAS, a key component of the cGAS-STING innate immunity pathway, and PPAR $\gamma$ , a nuclear receptor involved in metabolism.[2] USP28-recruiting cGAS DUBTACs effectively stabilized cGAS and activated the cGAS-STING signaling pathway, leading to an antiproliferative effect in cancer cells.[2] First-in-class PPAR $\gamma$  DUBTACs also stabilized the protein and suppressed cancer cell proliferation.[2][13]

DUBTAC	Target Protein	Recruited DUB	Cell Line	Observed Effect	Reference
LEB-03-144/146	WEE1	OTUB1	HEP3B	Significant stabilization, comparable to bortezomib treatment	
MS4170/MS4172	VHL	OTUB1	HeLa	Concentration- and time-dependent stabilization of VHL	
MS2157	KEAP1	OTUB1	H1299	Concentration- and time-dependent stabilization of KEAP1	<a href="#">[6]</a>
cGAS DUBTACs	cGAS	USP28	HeLa	Stabilization of cGAS and activation of cGAS-STING pathway	<a href="#">[2]</a>
PPAR $\gamma$ DUBTACs	PPAR $\gamma$	USP28	-	Stabilization of PPAR $\gamma$ and suppression of cancer cell proliferation	<a href="#">[2]</a> <a href="#">[13]</a>

## Experimental Protocols

The validation of DUBTACs requires a series of biochemical and cell-based assays to demonstrate target engagement, protein stabilization, and functional consequences.

## Western Blotting for Protein Stabilization

This is a fundamental technique to visualize and quantify the stabilization of the POI.

### 1. Sample Preparation:

- Culture cells to an appropriate confluency (e.g., 70-80%).
- Treat cells with the DUBTAC at various concentrations and for different time points. Include vehicle-only (e.g., DMSO) and positive controls (e.g., a proteasome inhibitor like MG132 or bortezomib) where applicable.
- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.

### 2. SDS-PAGE and Protein Transfer:

- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Run the gel to separate proteins by molecular weight.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

### 3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.

### 4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin).

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analysis -> end; }
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**Diagram 2:** Standard workflow for Western Blot analysis.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm the formation of the POI-DUBTAC-DUB ternary complex.

### 1. Cell Lysis:

- Treat cells with the DUBTAC and a proteasome inhibitor (to trap the complex) for an appropriate time.
- Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

### 2. Immunoprecipitation:

- Pre-clear the lysate with protein A/G agarose beads.
- Incubate the lysate with an antibody against the POI or the DUB overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.



- Wash the beads several times with lysis buffer to remove non-specific binders.

### 3. Elution and Western Blotting:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluate by Western blotting using antibodies against the POI, the DUB, and any relevant tags.

## Cell Viability and Proliferation Assays

These assays determine the functional consequences of POI stabilization, particularly for tumor suppressor proteins.

### 1. Cell Seeding:

- Seed cells in a 96-well plate at a predetermined optimal density.

### 2. DUBTAC Treatment:

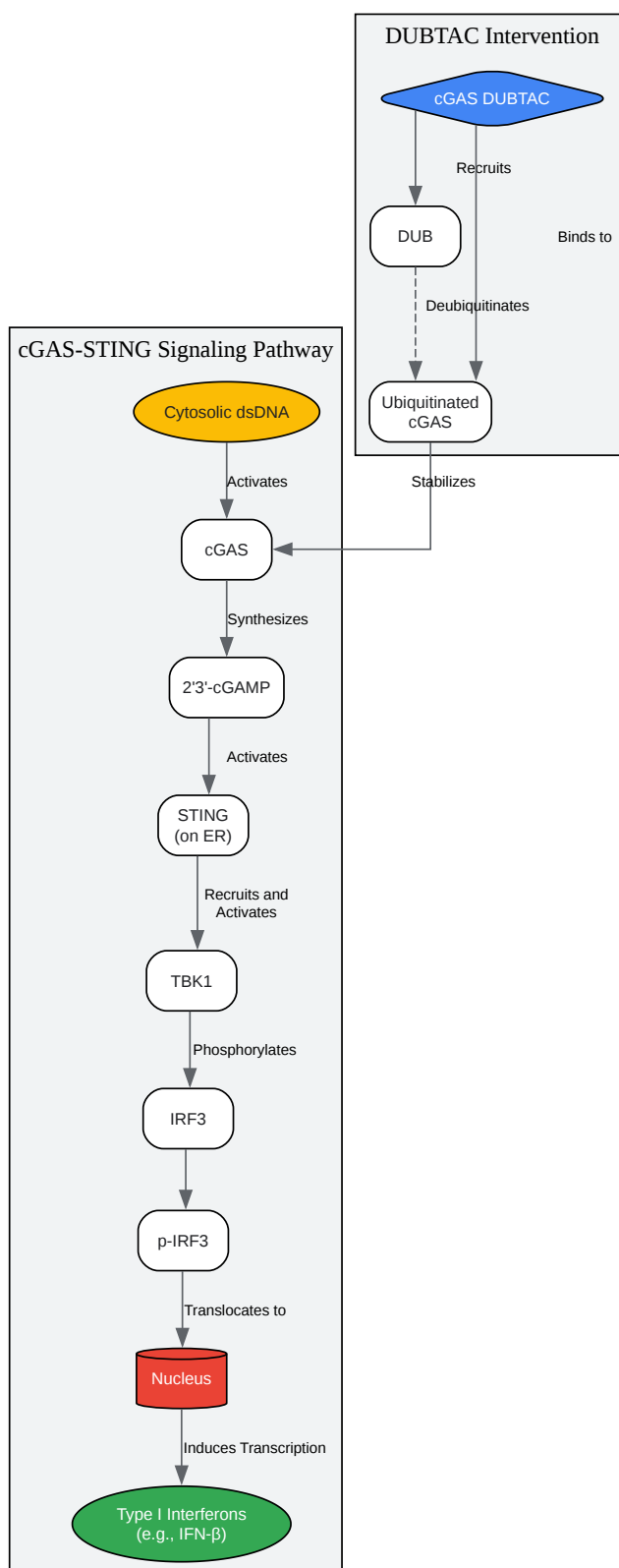
- Treat cells with a serial dilution of the DUBTAC for a specified period (e.g., 24, 48, 72 hours).

### 3. Viability/Proliferation Measurement:

- MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce MTT to formazan. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
- CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
- Clonogenic Assay: For long-term effects, treat cells, then re-plate at a low density and allow colonies to form over 1-2 weeks. Stain and count the colonies.

## Signaling Pathways

DUBTACs can modulate various signaling pathways by stabilizing key protein components. A prime example is the cGAS-STING pathway, which is crucial for innate immunity and can be targeted in cancer immunotherapy.



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**Diagram 3:** DUBTAC-mediated stabilization of cGAS in the cGAS-STING pathway.

## Future Perspectives

The field of DUBTACs is rapidly evolving. Future research will likely focus on:

- Discovery of new DUB ligands: Expanding the repertoire of DUBs that can be recruited will broaden the scope of proteins that can be targeted.
- Optimization of linkers: Fine-tuning the linker chemistry is crucial for optimal ternary complex formation and DUBTAC potency.
- Expanding the range of target proteins: Applying the DUBTAC strategy to other disease-relevant proteins, including those involved in neurodegenerative diseases, is a key area of future development.<sup>[14]</sup>
- In vivo studies: Translating the promising in vitro results into preclinical and clinical settings will be the ultimate validation of this therapeutic modality.

DUBTACs represent a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted stabilization of proteins. This innovative approach offers the potential to address previously "undruggable" targets and provides a new therapeutic avenue for a wide range of human diseases.

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